molecular formula C19H16F6N2O4 B2750785 N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 860788-23-4

N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2750785
CAS No.: 860788-23-4
M. Wt: 450.337
InChI Key: HIIRLUFSHIRJFQ-UHFFFAOYSA-N
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Description

N'-(4-Methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a benzohydrazide derivative characterized by a central 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold. The compound features a 4-methylbenzoyl group attached to the hydrazide nitrogen, contributing to its structural and electronic uniqueness. The trifluoroethoxy substituents at positions 2 and 5 of the benzene ring enhance lipophilicity and electron-withdrawing effects, which are critical for modulating reactivity and biological interactions.

Properties

IUPAC Name

N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRLUFSHIRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate acylating agent to form the 4-methylbenzoyl chloride.

    Introduction of Trifluoroethoxy Groups: The next step is the introduction of the trifluoroethoxy groups. This can be achieved by reacting the benzoyl intermediate with 2,2,2-trifluoroethanol under acidic or basic conditions to form the bis(trifluoroethoxy) derivative.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the bis(trifluoroethoxy) derivative with hydrazine hydrate to form the carbohydrazide moiety, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the trifluoroethoxy groups.

Scientific Research Applications

N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.

    Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, serving as a building block for various chemical processes.

Mechanism of Action

The mechanism by which N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor modulation, or interaction with nucleic acids, depending on the specific biological target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • This derivative is synthesized similarly but uses 4-chlorobenzaldehyde .
  • N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7) : Replacing the benzoyl group with a sulfonyl moiety introduces stronger electron-withdrawing effects and hydrogen-bond acceptor sites, which may alter solubility and metabolic stability .
  • Flecainide Intermediate (2,5-Bis(trifluoroethoxy)-N-(piperidinylmethyl)benzamide) : This antiarrhythmic drug analog lacks the hydrazide group but retains the trifluoroethoxy-phenyl core, emphasizing the scaffold's pharmacological relevance .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound exhibits ν(N-H) at 3150–3319 cm⁻¹ and ν(C=O) at 1663–1682 cm⁻¹, consistent with hydrazide derivatives. Sulfonyl analogs (e.g., CAS 860785-91-7) show additional ν(S=O) at 1247–1255 cm⁻¹ .
  • NMR : The ¹H-NMR spectrum of the trifluoroethoxy groups appears as quartets (δ 4.5–4.7 ppm), while the 4-methylbenzoyl group displays a singlet at δ 2.4 ppm (CH₃) and aromatic protons at δ 7.2–7.8 ppm .

Commercial and Research Availability

  • Custom synthesis via intermediates like 2,5-bis(trifluoroethoxy)benzohydrazide (CAS 50778751) is feasible, with yields exceeding 90% under optimized conditions .

Biological Activity

N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide (CAS No. 5493-16-3) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

  • Molecular Formula : C19_{19}H16_{16}F6_6N2_2O4_4
  • Molecular Weight : 450.33 g/mol
  • CAS Number : 5493-16-3

The compound features a complex structure characterized by a hydrazide functional group and multiple trifluoroethoxy substituents, which may contribute to its unique biological properties.

Anticancer Activity

The potential anticancer effects of this compound are suggested by its structural analogs. Research into similar hydrazide compounds has revealed:

  • Cell Proliferation Inhibition : Studies have shown that certain hydrazides can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Cell LineIC50 (µM)
HeLa20
A54925

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Mechanistic Studies

In silico studies have been employed to predict the interaction of this compound with various biological targets. For example:

  • Docking Studies : Computational docking studies suggest strong binding affinities to proteins involved in cancer progression and bacterial resistance mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives showed that modifications in the substituent groups significantly affected their antimicrobial activity against resistant strains of bacteria.
  • Anticancer Screening : Another research effort focused on synthesizing novel hydrazides and evaluating their cytotoxicity against multiple cancer cell lines. The results indicated promising activity correlating with structural features similar to those of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The synthesis likely involves coupling a benzoyl hydrazide derivative with a substituted benzene ring. A multi-step approach could include:

  • Step 1 : Prepare the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride via reaction of the corresponding carboxylic acid with thionyl chloride .
  • Step 2 : Condense the acyl chloride with 4-methylbenzohydrazide under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Reflux temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 hydrazide:acyl chloride) should be systematically varied to maximize yield. Monitor reactions via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify trifluoroethoxy (–OCH2_2CF3_3) proton splitting patterns (quartet at δ ~4.5–4.8 ppm) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+) and fragmentation patterns consistent with hydrazide cleavage .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water mixtures and resolve the crystal structure .

Q. How can researchers assess the purity of this compound, and what are common impurities?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution. Monitor for unreacted starting materials (e.g., residual 4-methylbenzohydrazide) or hydrolyzed byproducts .
  • Elemental Analysis : Compare experimental C/H/N/F percentages with theoretical values to detect solvent residues or incomplete substitution .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies (e.g., inconsistent IC50_{50} values in anticancer assays)?

  • Methodology :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay with fixed cell lines like MCF-7 or HepG2) .
  • Solubility Control : Test solubility in DMSO/PBS mixtures to ensure compound stability; precipitation may artifactually reduce apparent activity .
  • Metabolite Screening : Use LC-MS to identify if degradation products (e.g., hydrolyzed hydrazide) contribute to variability .

Q. How can computational modeling predict the binding mechanism of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., EGFR or tubulin). Parameterize trifluoroethoxy groups with corrected partial charges due to electron-withdrawing effects .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the hydrazide moiety and catalytic residues .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replace trifluoroethoxy with methoxy or nitro groups) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrazide linkage, hydrophobic trifluoroethoxy groups) driving activity .
  • ADMET Prediction : Employ SwissADME to prioritize analogs with improved logP (target: 2–4) and reduced hepatotoxicity risks .

Methodological Considerations

  • Contradictory Data : When NMR signals overlap (e.g., aromatic protons), use 19F^{19}F-NMR to distinguish trifluoroethoxy groups from other substituents .
  • Synthetic Challenges : If yields are low (<40%), consider microwave-assisted synthesis to accelerate reaction kinetics .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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